molecular formula C13H17N3OS B510339 5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299935-55-0

5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B510339
CAS No.: 299935-55-0
M. Wt: 263.36g/mol
InChI Key: MHYYGZIVELRCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-isopropyl-5-methylphenol with chloromethyl methyl ether to form the intermediate 2-isopropyl-5-methylphenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:

  • 5-(2-Methylphenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(2-Isopropylphenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(2-Ethylphenoxymethyl)-[1,3,4]thiadiazol-2-ylamine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8(2)10-5-4-9(3)6-11(10)17-7-12-15-16-13(14)18-12/h4-6,8H,7H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYYGZIVELRCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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